N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride
Description
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride (CAS: 1838769-21-3) is a fluorinated pharmaceutical intermediate with the molecular formula C₁₉H₂₀ClF₃N₂O and a molecular weight of 384.82 g/mol . It is classified as an industrial-grade compound (99% purity) and is primarily utilized in synthesizing therapeutic agents such as lomitapide mesylate, a cholesterol-lowering drug . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making it a critical structural feature for receptor binding .
Properties
IUPAC Name |
N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O.ClH/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15;/h1-8,15,23H,9-12H2,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWMCSRFLHRURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and attachment of the piperidine ring. One common synthetic route is as follows:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of Piperidine Ring: The piperidine ring can be attached through an amide coupling reaction between the biphenyl carboxylic acid derivative and piperidine.
Industrial Production Methods
Industrial production of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functional Group Transformations
The compound participates in coupling reactions to generate derivatives with enhanced pharmacological activity:
-
Suzuki-Miyaura Cross Coupling :
The biphenyl moiety is synthesized via palladium-catalyzed coupling between 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and trifluoromethylphenyl boronic acid . This step is critical for introducing the trifluoromethyl group.
| Catalyst | Reagents | Yield | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | Boronic acid derivatives, Na₂CO₃ | 77% | Synthesis of biphenyl intermediates for anticancer agents . |
Catalytic Hydrogenation for Deprotection
The hydrochloride salt is generated via hydrogenolysis of benzyl-protected precursors:
-
Hydrogenation with Pd/C :
Benzyl-protected intermediates are deprotected under H₂ gas in methanol or 2-propanol/water mixtures. This step removes the benzyl group to yield the free amine, which is subsequently converted to the hydrochloride salt .
Amide Bond Formation in Drug Development
The compound serves as a key intermediate in synthesizing microsomal triglyceride transfer protein (MTP) inhibitors like lomitapide mesylate :
-
Reaction with Cyclopropane-1,1-dicarboxamide Derivatives :
In DMF and TEA, it reacts with dicarboxamide intermediates to form bioactive molecules. The reaction is monitored via LC-MS, and the product is purified using silica gel chromatography .
| Substrate | Catalyst | Yield | Biological Relevance |
|---|---|---|---|
| Cyclopropane-1,1-dicarboxamide derivatives | TEA | 74% | Precursor to MTP inhibitors for cholesterol reduction . |
Stability and Reactivity
Scientific Research Applications
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride has been investigated for various biological activities:
-
Anticancer Properties :
- The compound has shown promising anticancer activity against several human cancer cell lines. In studies, it demonstrated significant inhibition of cell proliferation with IC50 values ranging from 20 to 30 µM depending on the specific cancer type tested .
- A notable case study evaluated its effects on breast cancer cells, revealing that it effectively induced apoptosis and inhibited key signaling pathways involved in tumor growth .
-
Enzyme Inhibition :
- It acts as a potent inhibitor of specific enzymes, particularly those involved in metabolic pathways related to cancer. For instance, it has been reported to inhibit the TRPV1 receptor, which plays a crucial role in pain signaling and inflammation .
- The inhibition constant (IC50) for the TRPV1 receptor was found to be approximately 30 nM, indicating a high level of potency .
- Antimicrobial Activity :
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 25 µM | |
| Enzyme Inhibition | TRPV1 receptor | 30 nM | |
| Antimicrobial | E. coli | 15 µM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | |
| Variant A | Addition of methyl group | Increased potency | |
| Variant B | Trifluoromethyl substitution | Enhanced solubility |
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation of various derivatives, this compound was tested against multiple human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values varying based on the specific line tested. This highlights its potential as an effective anticancer agent.
Case Study 2: Enzyme Inhibition Profile
The compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The high potency observed suggests that it could be beneficial in developing new pain management therapies.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared to three analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride | 1838769-21-3 | C₁₉H₂₀ClF₃N₂O | 384.82 | Biphenyl, trifluoromethyl, piperidine |
| N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride | 150515-80-3 | C₁₄H₁₆N₂O₂·HCl | 280.74 | Benzofuran, piperidine |
| N-(Piperidin-4-yl)thiophene-3-carboxamide hydrochloride | 1185314-33-3 | C₁₀H₁₅ClN₂OS | 246.76* | Thiophene, piperidine |
| N-(Piperidin-4-yl)thiophene-2-sulfonamide hydrochloride | Not provided | C₉H₁₅ClN₂O₂S₂ | 276.79 | Thiophene sulfonamide, piperidine |
Notes:
- The trifluoromethyl biphenyl group in the primary compound contributes to higher molecular weight (384.82 vs. 246.76–280.74) and increased hydrophobicity compared to benzofuran or thiophene analogs .
- The sulfonamide analog (276.79 g/mol) has a sulfur-containing group, which may alter electronic properties and solubility .
Key Observations :
- The primary compound’s trifluoromethyl biphenyl moiety likely reduces aqueous solubility compared to smaller heterocycles (e.g., benzofuran or thiophene) but improves target affinity .
- highlights its role in a high-temperature (70°C) alkylation reaction with DMF, underscoring its stability under synthetic conditions .
Regulatory and Industrial Relevance
Notes:
Pharmacological Potential
- Primary Compound : Implicated in atherosclerosis treatment via its role in synthesizing Goxalapladib (CAS: 412950-27-7), a 1,8-naphthyridine derivative targeting inflammatory pathways .
- Benzofuran Analog: No direct therapeutic data, but its solubility profile suggests utility in preclinical assays .
- Thiophene Sulfonamide : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), though specific targets are unconfirmed .
Conflicts in Data :
- CAS discrepancies (e.g., 182439-41-4 in vs. 1838769-21-3 in –6) may reflect salt forms or registration variants.
Biological Activity
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride, identified by its CAS number 1838769-21-3, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₉F₃N₂O·ClH
- Molecular Weight : 384.823 g/mol
- Structure : The compound features a biphenyl structure with a trifluoromethyl group and a piperidine moiety, which are significant for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as kinase inhibitors, which can play a crucial role in cancer therapy by modulating signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds in this class:
- FLT3 Inhibition : Compounds with structural similarities have shown potent inhibition of FLT3 kinase, a target in acute myeloid leukemia (AML). For instance, a related compound demonstrated an IC50 value of 0.072 μM against MV4-11 cells, indicating strong inhibitory activity on FLT3 .
- Cell Cycle Arrest : The inhibition of FLT3 was associated with cell cycle arrest in the G0/G1 phase, suggesting that these compounds effectively halt the proliferation of cancer cells .
- Selective Cytotoxicity : Research has indicated that certain modifications enhance the selectivity and potency against specific cancer cell lines while minimizing effects on normal cells .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like trifluoromethyl at specific positions on the biphenyl ring has been shown to enhance the anticancer activity of compounds in this series. This modification increases lipophilicity and potentially improves membrane permeability, facilitating better cellular uptake .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving alkylation, benzoylation, and salt formation. For example, analogous piperidine derivatives are prepared by reacting intermediates like 4-aminopiperidine with activated carboxylic acids (e.g., 2-(trifluoromethyl)biphenyl-4-carbonyl chloride) under anhydrous conditions. Purification often involves recrystallization or HPLC under acidic conditions to isolate the hydrochloride salt, achieving ≥95% purity (as validated by NMR and LC-MS) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry of the piperidine ring and trifluoromethyl group.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated vs. observed [M+H]+ ions).
- X-ray crystallography : For resolving stereochemical ambiguities (e.g., piperidine ring conformation) .
- Elemental analysis : To verify stoichiometry of the hydrochloride salt.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility is determined via shake-flask methods in solvents like DMSO, PBS, or ethanol. Stability studies involve:
- pH-dependent degradation assays (e.g., 1–13 pH range, monitored by HPLC).
- Thermal stability tests (e.g., 25°C vs. 40°C storage for 30 days) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity in receptor-binding assays?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with/without the trifluoromethyl group using:
- Competitive binding assays (e.g., radioligand displacement in GPCR or ion channel targets).
- Molecular docking simulations to assess hydrophobic interactions (e.g., TRPV4 antagonism, as seen in similar sulfonamide derivatives) .
Q. What strategies resolve contradictory data in potency measurements across different cell lines?
- Methodology :
Assay standardization : Use isogenic cell lines to minimize genetic variability.
Pharmacokinetic profiling : Measure membrane permeability (e.g., PAMPA assay) and efflux ratios (Caco-2/MDCK models) to identify transport-related discrepancies.
Metabolite screening : LC-MS/MS to detect cell-specific degradation products .
Q. How can in vivo efficacy be optimized while minimizing off-target effects?
- Methodology :
- Dose-response studies : Administer escalating doses in rodent models (e.g., TRPV4-dependent edema assays) with PK/PD modeling.
- Off-target profiling : Broad-panel kinase/GPCR screening (e.g., Eurofins Panlabs) to identify selectivity risks.
- Prodrug derivatization : Mask polar groups (e.g., carboxylate) to enhance bioavailability .
Experimental Design & Data Analysis
Q. What controls are critical for validating target engagement in enzyme inhibition assays?
- Methodology :
- Positive controls : Known inhibitors (e.g., RN-9893 for TRPV4 ).
- Negative controls : Vehicle (DMSO/PBS) and enzyme-free reactions.
- Orthogonal assays : Combine fluorogenic substrates with SPR (surface plasmon resonance) for kinetic validation.
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodology :
- Strict QC protocols : NMR purity thresholds (>95%), residual solvent analysis (GC-MS).
- Stability-indicating methods : Forced degradation studies (heat/light/acid) to identify labile functional groups.
- Statistical process control (SPC) : Track critical parameters (e.g., reaction temperature, stoichiometry) .
Safety & Handling
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
